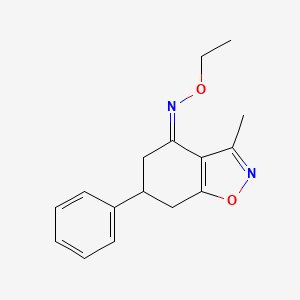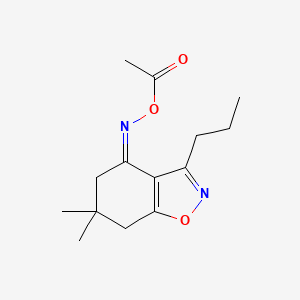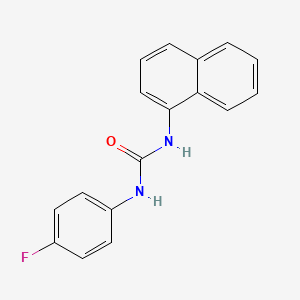
4,4'-(2-thienylmethylene)dimorpholine
描述
4,4'-(2-thienylmethylene)dimorpholine, also known as TMD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TMD is a heterocyclic compound that contains a thiophene ring and a morpholine ring. In
作用机制
The mechanism of action of 4,4'-(2-thienylmethylene)dimorpholine is not fully understood, but it is believed to involve the interaction of 4,4'-(2-thienylmethylene)dimorpholine with specific molecular targets in cells. 4,4'-(2-thienylmethylene)dimorpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4,4'-(2-thienylmethylene)dimorpholine has also been found to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
4,4'-(2-thienylmethylene)dimorpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4,4'-(2-thienylmethylene)dimorpholine can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that 4,4'-(2-thienylmethylene)dimorpholine can reduce tumor growth in animal models. 4,4'-(2-thienylmethylene)dimorpholine has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
4,4'-(2-thienylmethylene)dimorpholine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4,4'-(2-thienylmethylene)dimorpholine can be synthesized in large quantities and stored for extended periods without degradation. However, 4,4'-(2-thienylmethylene)dimorpholine also has limitations for lab experiments, such as its limited solubility in certain solvents and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research of 4,4'-(2-thienylmethylene)dimorpholine. One direction is the development of 4,4'-(2-thienylmethylene)dimorpholine-based materials with unique properties, such as conductivity and optical properties. Another direction is the optimization of the synthesis method to improve the yield and purity of 4,4'-(2-thienylmethylene)dimorpholine. In medicinal chemistry, future research could focus on the development of 4,4'-(2-thienylmethylene)dimorpholine derivatives with improved anticancer activity and drug delivery properties. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-(2-thienylmethylene)dimorpholine and its potential applications in various fields.
In conclusion, 4,4'-(2-thienylmethylene)dimorpholine is a promising compound with potential applications in materials science, catalysis, and medicinal chemistry. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand the mechanism of action of 4,4'-(2-thienylmethylene)dimorpholine and to explore its potential applications in various fields.
科学研究应用
4,4'-(2-thienylmethylene)dimorpholine has been studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, 4,4'-(2-thienylmethylene)dimorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 4,4'-(2-thienylmethylene)dimorpholine has been found to be an effective catalyst for various reactions, such as the oxidation of alcohols and the reduction of nitroarenes. In medicinal chemistry, 4,4'-(2-thienylmethylene)dimorpholine has been studied for its potential as an anticancer agent and as a drug delivery vehicle.
属性
IUPAC Name |
4-[morpholin-4-yl(thiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12(18-11-1)13(14-3-7-16-8-4-14)15-5-9-17-10-6-15/h1-2,11,13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPRPFGMHDHRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2-Thienylmethylene)dimorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(ethoxyimino)methyl]-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate](/img/structure/B3829443.png)


![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)
![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)

![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-{[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)
![2-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid](/img/structure/B3829516.png)
![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)
